Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including methoxy, fluorophenyl, and carboxylate groups. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Substituents: The methoxy and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions. These reactions typically require the use of strong electrophiles and Lewis acid catalysts.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, which involves the reaction of the quinoline derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent, reflux conditions.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. It can serve as a lead compound in the development of new pharmaceuticals.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also of interest in the field of organic electronics.
Mechanism of Action
The mechanism of action of Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. The presence of the methoxy and fluorophenyl groups enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propyl 7-(3,4-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Propyl 7-(3,4-dimethoxyphenyl)-4-(4-bromophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Propyl 7-(3,4-dimethoxyphenyl)-4-(4-iodophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Uniqueness
Propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity to molecular targets. The combination of methoxy and fluorophenyl groups also contributes to its unique chemical and physical properties, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H30FNO5 |
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Molecular Weight |
479.5g/mol |
IUPAC Name |
propyl 7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H30FNO5/c1-5-12-35-28(32)25-16(2)30-21-13-19(18-8-11-23(33-3)24(15-18)34-4)14-22(31)27(21)26(25)17-6-9-20(29)10-7-17/h6-11,15,19,26,30H,5,12-14H2,1-4H3 |
InChI Key |
SPSACZOTSDPBHK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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